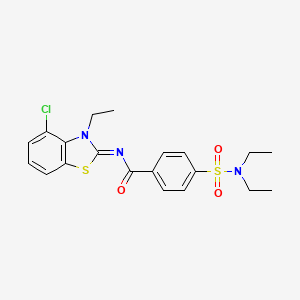
N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide, also known as CBB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CBB belongs to the class of benzothiazole derivatives, which have been extensively studied for their diverse biological activities.
Applications De Recherche Scientifique
Cardiac Electrophysiology
The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including compounds structurally related to N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide, have shown potential as selective class III agents. These compounds, with their potency in vitro, suggest a pathway for developing treatments targeting cardiac arrhythmias (Morgan et al., 1990).
Anticancer Activity
Research into pro-apoptotic activities of indapamide derivatives, which share a structural resemblance to the compound , has revealed significant effects against melanoma cell lines. These findings highlight the potential of such compounds in the development of new anticancer therapies, offering insights into their mechanisms of action and efficacy (Yılmaz et al., 2015).
Antibacterial Applications
The synthesis of N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes has demonstrated significant antibacterial activities against various microorganisms, suggesting potential use in combating bacterial infections. The efficacy of these compounds relative to existing antibiotics opens avenues for new antibacterial agents (Obasi et al., 2017).
Microwave-Promoted Synthesis
Innovations in the synthesis of substituted benzamides through microwave irradiation offer a more efficient and cleaner method for producing compounds, including those related to this compound. This approach enhances the viability of synthesizing such compounds on a larger scale, with implications for various research and industrial applications (Saeed, 2009).
Photophysical Properties
Studies on excited state intra-molecular proton transfer (ESIPT) inspired fluorescent derivatives, including those structurally related to the compound of interest, shed light on their photophysical properties. These insights are crucial for applications in fluorescence-based sensing, imaging, and as components in optoelectronic devices (Padalkar et al., 2011).
Propriétés
IUPAC Name |
N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S2/c1-4-23(5-2)29(26,27)15-12-10-14(11-13-15)19(25)22-20-24(6-3)18-16(21)8-7-9-17(18)28-20/h7-13H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDZOQRNJWOAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol](/img/structure/B2732274.png)
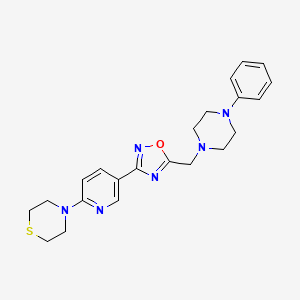
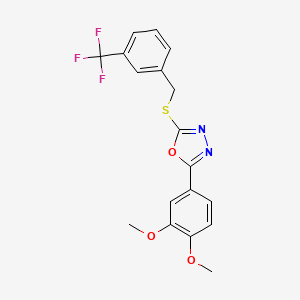
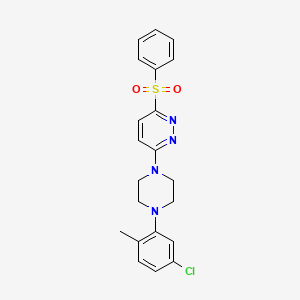
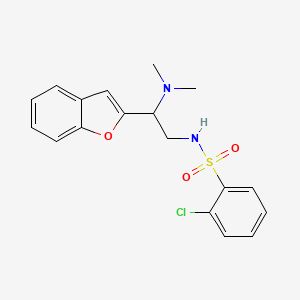
![methyl ({(Z)-cyano[(4-methylphenyl)hydrazono]methyl}sulfonyl)acetate](/img/structure/B2732283.png)

![2-[4-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperazin-1-yl]-N-phenylacetamide](/img/structure/B2732287.png)
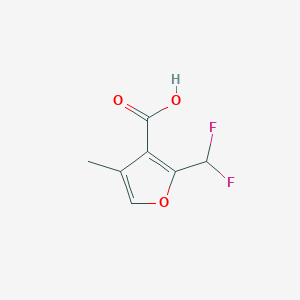
![methyl 6-chloro-3-{[3-(4H-1,2,4-triazol-3-yl)phenyl]sulfamoyl}pyridine-2-carboxylate](/img/structure/B2732289.png)


![3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one](/img/no-structure.png)
![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2732295.png)